molecular formula C27H39N5O2 B14100006 9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14100006
M. Wt: 465.6 g/mol
InChI Key: QZCGPPQWKWQPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine derivative family This compound is characterized by its unique structure, which includes a pyrimido[2,1-f]purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to inhibit multiple enzymes involved in DNA synthesis makes it a promising candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C27H39N5O2

Molecular Weight

465.6 g/mol

IUPAC Name

9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C27H39N5O2/c1-5-7-8-9-10-11-12-17-30-25(33)23-24(29(4)27(30)34)28-26-31(18-20(3)19-32(23)26)22-15-13-21(6-2)14-16-22/h13-16,20H,5-12,17-19H2,1-4H3

InChI Key

QZCGPPQWKWQPCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)CC)C)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.